Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate

Positional isomerism Nitrophenylacetate Regiochemistry

Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate (CAS 288580-52-9) is a nitrophenylacetate derivative with the molecular formula C10H11NO5 and molecular weight 225.2 Da. The compound features a phenylacetic acid ethyl ester backbone with hydroxyl and nitro functional groups substituted at the 3- and 4-positions of the aromatic ring, respectively.

Molecular Formula C10H11NO5
Molecular Weight 225.2 g/mol
CAS No. 288580-52-9
Cat. No. B1359745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(3-hydroxy-4-nitrophenyl)acetate
CAS288580-52-9
Molecular FormulaC10H11NO5
Molecular Weight225.2 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=CC(=C(C=C1)[N+](=O)[O-])O
InChIInChI=1S/C10H11NO5/c1-2-16-10(13)6-7-3-4-8(11(14)15)9(12)5-7/h3-5,12H,2,6H2,1H3
InChIKeyRYWWXFRNYIQACB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate (CAS 288580-52-9) Procurement and Selection Guide


Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate (CAS 288580-52-9) is a nitrophenylacetate derivative with the molecular formula C10H11NO5 and molecular weight 225.2 Da . The compound features a phenylacetic acid ethyl ester backbone with hydroxyl and nitro functional groups substituted at the 3- and 4-positions of the aromatic ring, respectively [1]. It is supplied as a solid with standard purity specifications of 95%, with some vendors offering ≥98% purity grades [2]. The compound serves primarily as an organic building block and synthetic intermediate, with its dual functional groups providing reactive handles for further derivatization [1].

Why Generic Substitution of Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate Without Comparator Analysis Introduces Procurement Risk


Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate (CAS 288580-52-9) cannot be freely substituted with in-class nitrophenylacetate analogs without introducing uncertainty in synthetic outcomes. The specific 3-hydroxy-4-nitro substitution pattern on the phenyl ring dictates both the compound‘s physicochemical properties and its reactivity profile in downstream transformations . Positional isomers—such as ethyl 2-(4-hydroxy-3-nitrophenyl)acetate (CAS 183380-81-6)—exhibit distinct hydrogen bonding geometries and steric environments that affect nucleophilic substitution, ester hydrolysis kinetics, and nitro group reduction behavior [1]. Additionally, the ethyl ester moiety confers differential solubility and protecting group compatibility compared to the free acid analog 2-(3-hydroxy-4-nitrophenyl)acetic acid (CAS 152148-79-3), which has a molecular weight of 197.14 versus 225.20 for the ethyl ester . Procurement decisions that overlook these differences risk failed synthetic sequences, irreproducible yields, and wasted research resources. The quantitative evidence below establishes the specific differentiators that inform compound selection.

Quantitative Differentiation Evidence for Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate (CAS 288580-52-9) Against Closest Comparators


Positional Isomer Differentiation: 3-Hydroxy-4-Nitro Versus 4-Hydroxy-3-Nitro Substitution Pattern

The target compound (CAS 288580-52-9) is distinguished from its positional isomer ethyl 2-(4-hydroxy-3-nitrophenyl)acetate (CAS 183380-81-6) by the substitution pattern on the phenyl ring. This regiochemical difference yields distinct intramolecular hydrogen bonding potential: in the 3-hydroxy-4-nitro arrangement, the hydroxyl and nitro groups are ortho to each other, enabling an O–H⋯O hydrogen bond that forms a non-planar six-membered ring, as crystallographically established for the structurally related 3-hydroxy-4-nitrophenyl acetate [1]. In contrast, the 4-hydroxy-3-nitro isomer places the hydroxyl para to the acetate-bearing carbon, eliminating this intramolecular interaction and altering the compound‘s conformational preferences and intermolecular packing .

Positional isomerism Nitrophenylacetate Regiochemistry

Computed Physicochemical Property Profile: LogP and Polar Surface Area Differentiation

The target compound‘s computed physicochemical parameters establish a quantifiable baseline for comparing against analogs in medicinal chemistry and property-driven lead optimization campaigns. Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate has a computed XLogP of 2.1 and a topological polar surface area (TPSA) of 92.4 Ų . These values position the compound within a defined lipophilicity-polarity space that guides selection for permeability, solubility, and membrane partitioning considerations. In comparison, the free acid analog 2-(3-hydroxy-4-nitrophenyl)acetic acid (CAS 152148-79-3) has a reported PSA of 103.35 Ų [1] due to the carboxylic acid moiety replacing the ethyl ester, representing an approximately 12% increase in polar surface area that affects passive diffusion and hydrogen bonding capacity.

Lipophilicity Polar surface area ADME prediction

Purity Grade Availability and Cost-Per-Gram Comparison for Procurement Decision-Making

Procurement options for the target compound include 95% and ≥98% purity grades from multiple suppliers, enabling cost-benefit optimization based on downstream application requirements. Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate (CAS 288580-52-9) at 95% purity is available from major vendors including Sigma-Aldrich (BLD Pharmatech source) and ChemShuttle . A supplier offering ≥98% purity (Fluoropharm, product FR10890) provides a higher-grade option [1]. For the 95% grade, 250 mg pricing ranges from approximately $148–$710 depending on supplier and region, with 1 g quantities at $1,771–$2,215 [2][3]. This contrasts with the positional isomer ethyl 2-(4-hydroxy-3-nitrophenyl)acetate (CAS 183380-81-6, ≥98% purity), priced at approximately $169 for 5 g —a cost differential of approximately 20–30× per gram favoring the isomer for large-scale applications.

Purity specification Procurement cost analysis Supplier comparison

Synthetic Provenance: Documented Use as Intermediate in Patent Literature

The target compound has documented utility as a synthetic intermediate in patent literature. US Patent 6,706,738 B2 describes the synthesis of ethyl 3-hydroxy-4-nitrophenylacetate via acid-catalyzed esterification of 3-hydroxy-4-nitrophenylacetic acid with ethanol [1]. The procedure details: 4.0 g of 3-hydroxy-4-nitrophenylacetic acid (prepared according to Meyer et al., J. Med. Chem., 1997, 40, 1049–1062) in ethanol (~100 mL) treated with concentrated hydrochloric acid (5–8 drops), heated at reflux for 3 hours, then evaporated to yield the title compound [1]. The same patent further demonstrates downstream utility: the nitro group can be reduced to an amine using ammonium formate in ethanol at 50°C, yielding ethyl 2-(4-amino-3-hydroxyphenyl)acetate [2]—a transformation inaccessible to compounds lacking the 4-nitro substitution pattern.

Patent synthesis Synthetic intermediate Aromatic building block

GHS Hazard Classification and Safety Handling Differentiation

Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate carries specific GHS hazard classifications that inform laboratory handling protocols and shipping considerations. The compound is classified as H302 (harmful if swallowed, Acute Toxicity Category 4), H315 (causes skin irritation, Category 2), H319 (causes serious eye irritation, Category 2A), and H335 (may cause respiratory irritation, Category 3) . The signal word is “Warning” with GHS07 pictogram designation . This hazard profile is consistent with the presence of the nitroaromatic moiety. For comparison, the free acid analog 2-(3-hydroxy-4-nitrophenyl)acetic acid carries an extensive set of precautionary statements including P260 (do not breathe dust/fume/gas), P273 (avoid release to environment), and multiple reactivity-related warnings , reflecting the additional hazards associated with the free carboxylic acid functionality.

GHS classification Safety data Handling requirements

Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate: Evidence-Backed Application Scenarios for Scientific Procurement


Synthesis of ortho-Hydroxy-nitroaryl Pharmacophores Requiring Precise Regiochemical Control

Procure this compound when the synthetic target demands the specific 3-hydroxy-4-nitro substitution pattern on a phenylacetic acid scaffold. The ortho relationship between hydroxyl and nitro groups enables intramolecular hydrogen bonding that stabilizes specific conformations [1] and provides a reactive handle for selective functionalization—the hydroxyl can be alkylated or acylated while the nitro group remains available for reduction to an amine. This regiochemistry is essential for analogs where the 4-nitro group serves as a masked amine for subsequent coupling or heterocycle formation. The patent-documented reduction of the nitro group to yield ethyl 2-(4-amino-3-hydroxyphenyl)acetate validates this compound as an entry point to ortho-hydroxy-aniline derivatives [2].

Medicinal Chemistry Lead Optimization Requiring Defined LogP/PSA Parameters

Select this compound when property-based design criteria specify a lipophilicity range around LogP 2.1 and polar surface area below 95 Ų. The ethyl ester provides an optimal balance of membrane permeability and solubility for cell-based assays compared to the more polar free acid (PSA 103.35 Ų) [1]. The XLogP of 2.1 positions the compound within the favorable range for CNS drug-like properties (typically LogP 1–3) while the moderate PSA supports passive diffusion. Use the ethyl ester as a prodrug-like moiety or protecting group that can be hydrolyzed to the active acid in vivo or in later synthetic steps.

Building Block Procurement for Nitroarene Reduction to Aniline Derivatives

Source this compound when the synthetic sequence requires a nitroarene that can be selectively reduced to an aniline without affecting other reducible functionalities. The 4-nitro group undergoes reduction under mild conditions (ammonium formate, 50°C) as documented in US Patent 6,706,738 B2, yielding the 4-amino-3-hydroxyphenyl derivative [1]. This transformation provides access to aminophenol building blocks that are valuable intermediates for heterocycle synthesis (benzoxazoles, quinoxalines) and amide bond formation. The 3-hydroxy group remains intact during nitro reduction, enabling orthogonal functionalization strategies.

Crystallography and Solid-State Studies of Intramolecular Hydrogen Bonding

Utilize this compound as a model system for studying intramolecular O–H⋯O hydrogen bonding in nitroaromatic esters. The ortho-disposed hydroxyl and nitro groups form a well-characterized six-membered hydrogen-bonded ring, as demonstrated crystallographically for the structurally related 3-hydroxy-4-nitrophenyl acetate with a dihedral angle of 85.30° between the acetate group and aromatic ring [1]. This structural motif provides a defined system for investigating how intramolecular hydrogen bonding influences crystal packing, solubility, and solid-state reactivity—parameters critical for formulation development and solid-phase synthesis applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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